molecular formula C19H23ClF3NO3 B608939 2-(3-(2-Chloro-5-(trifluoromethoxy)phenyl)-3-azaspiro[5.5]undecan-9-yl)acetic acid CAS No. 1599477-75-4

2-(3-(2-Chloro-5-(trifluoromethoxy)phenyl)-3-azaspiro[5.5]undecan-9-yl)acetic acid

Cat. No. B608939
CAS RN: 1599477-75-4
M. Wt: 405.8422
InChI Key: WUJVPELCYCESAP-UHFFFAOYSA-N
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Description

MDK77754, also known as GPR120 Compound A, is an orally available, high-affinity agonist of GPR120 (EC50 = ~0.35 µm) that demonstrates potent selectivity over another lipid-sensing G-protein, GPR40 (FFAR1). MDK77754 has CAS#1599477-75-4. For the convenience of communication, we name it as MDK77754. The last 5 digit of CAS# was used in its name.

Scientific Research Applications

  • Chemical Properties and Reactions :

  • Synthesis and Applications in Peptide Bonding :

    • A variant, 3-azaspiro[5.5]undecan-2,4-dioxo-3-yl diphenyl phosphate (ASUD-diphenyl phosphate), is employed in the synthesis of N-protected amino acid-ASUD esters, crucial for peptide synthesis (Rao, Nowshuddin, Jha, Divi, & Rao, 2016).
  • Antibacterial Applications :

    • Spirocyclic derivatives of ciprofloxacin, which include similar structures, have been explored for their antibacterial properties against specific strains of bacteria (Lukin et al., 2022).
  • Biological Activity :

    • Nematicidal, antibacterial, and antifungal activities have been observed in compounds involving 4-azaspiro[4.5]decan-3-one derivatives (Srinivas, Nagaraj, & Reddy, 2008).
  • Pharmacological Significance :

    • Compounds with 1-oxa-9-azaspiro[5.5]undecane periphery, similar in structure, are studied as free fatty acid 1 (FFA1 or GPR40) agonists, significant in diabetes mellitus treatment (Krasavin et al., 2016).
  • Synthetic Applications in Organic Chemistry :

  • Structural Analysis and Characterization :

    • X-ray crystallography has been employed to determine the structures of derivatives of dioxaspiro[5.5]undecanes, providing insights into their molecular configurations and potential applications (Brimble, Johnston, Hambley, & Turner, 1997).

Mechanism of Action

Target of Action

The primary target of GPR120-IN-1 is the G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4) . GPR120 is predominantly expressed in the intestines, adipose tissue, and certain immune cells . It plays a critical role in the regulation of adipogenesis, inflammation, glucose uptake, and insulin resistance .

Mode of Action

Upon ligand binding, GPR120 recruits β-arrestin-2, leading to the internalization of the receptor/regulatory protein complex . The internalized β-arrestin-2 binds to TAB1 and inhibits its binding to TAK1, which results in the inhibition of its activity . This interaction between GPR120-IN-1 and its target GPR120 triggers a series of intracellular signaling pathways, including the inhibition of cyclic AMP (cAMP) production and the activation of the mitogen-activated protein kinase (MAPK) pathway .

Biochemical Pathways

The activation of GPR120 by GPR120-IN-1 influences several biochemical pathways. It enhances glucose uptake in adipocytes and muscle cells, thereby improving insulin sensitivity . Additionally, it regulates inflammation in immune cells, such as macrophages, shifting these cells from a pro-inflammatory state to an anti-inflammatory state . This modulation of insulin sensitivity and inflammation is particularly relevant in the context of obesity and type 2 diabetes, where chronic inflammation is a key pathological feature .

Pharmacokinetics

The therapeutic potential of gpr120 agonists, including gpr120-in-1, has been recognized

Result of Action

The activation of GPR120 by GPR120-IN-1 has several molecular and cellular effects. It reduces energy efficiency and the expression of inflammatory genes in the hypothalamus . It also alleviates epileptic activity, reduces neuronal death after status epilepticus (SE), and downregulates the expression of IL-1β, IL-6, IL-18, and pyrin domain-containing protein 3 (NLRP3) inflammasome .

Action Environment

The action of GPR120-IN-1 can be influenced by various environmental factors. For instance, the consumption of large amounts of dietary fats can contribute to the development of obesity and metabolic disorders . The activation of GPR120 and GPR40 in the hypothalamus results in better metabolic outcomes than the isolated activation of either receptor alone

Biochemical Analysis

Biochemical Properties

GPR120-IN-1 is associated with GPR120, a receptor that plays a crucial role in mediating the beneficial effects of free fatty acids . GPR120 is a receptor for unsaturated long-chain FFAs . It is involved in the regulation of adipogenesis, inflammation, glucose uptake, and insulin resistance .

Cellular Effects

GPR120-IN-1, through its interaction with GPR120, has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . GPR120 is primarily present in microglia, whereas GPR40 is expressed in neurons .

Molecular Mechanism

The molecular mechanism of GPR120-IN-1 involves its interaction with GPR120. GPR120 could couple to several transducers (Gq, Gi, Gs, and β-arrestins) to mediate different downstream signalings . GPR120-Gq/11 binding stimulates PI3K/Akt/GLUT4 signaling pathways and leads to the translocation of GLUT4 to the plasma membrane, thereby enhancing glucose intake .

Temporal Effects in Laboratory Settings

In laboratory settings, GPR120-IN-1 has shown to have temporal effects. For instance, GPR120 was increased in both the hippocampus and cortex in the KA-induced model with temporal lobe epilepsy (TLE), and both were most highly expressed at 7 days after KA injection .

Dosage Effects in Animal Models

The effects of GPR120-IN-1 vary with different dosages in animal models. For instance, treatment with the PPARγ agonist rosiglitazone (a thiazolidinedione, TZD) in combination with the GPR120 agonist compound A synergistically improves glucose tolerance and insulin sensitivity .

Metabolic Pathways

GPR120-IN-1 is involved in several metabolic pathways. GPR120 is a sensor for long-chain fatty acids including omega-3 polyunsaturated fatty acids (n-3 PUFAs) known for beneficial effects on inflammation, metabolism, and mood .

Transport and Distribution

GPR120-IN-1 is transported and distributed within cells and tissues. GPR120 is enriched in murine and human microglia .

Subcellular Localization

The subcellular localization of GPR120-IN-1 is associated with its interaction with GPR120. GPR120 is a membrane protein and is primarily present in microglia .

properties

IUPAC Name

2-[3-[2-chloro-5-(trifluoromethoxy)phenyl]-3-azaspiro[5.5]undecan-9-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClF3NO3/c20-15-2-1-14(27-19(21,22)23)12-16(15)24-9-7-18(8-10-24)5-3-13(4-6-18)11-17(25)26/h1-2,12-13H,3-11H2,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUJVPELCYCESAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1CC(=O)O)CCN(CC2)C3=C(C=CC(=C3)OC(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-(2-Chloro-5-(trifluoromethoxy)phenyl)-3-azaspiro[5.5]undecan-9-yl)acetic acid
Reactant of Route 2
2-(3-(2-Chloro-5-(trifluoromethoxy)phenyl)-3-azaspiro[5.5]undecan-9-yl)acetic acid
Reactant of Route 3
Reactant of Route 3
2-(3-(2-Chloro-5-(trifluoromethoxy)phenyl)-3-azaspiro[5.5]undecan-9-yl)acetic acid
Reactant of Route 4
2-(3-(2-Chloro-5-(trifluoromethoxy)phenyl)-3-azaspiro[5.5]undecan-9-yl)acetic acid
Reactant of Route 5
2-(3-(2-Chloro-5-(trifluoromethoxy)phenyl)-3-azaspiro[5.5]undecan-9-yl)acetic acid
Reactant of Route 6
2-(3-(2-Chloro-5-(trifluoromethoxy)phenyl)-3-azaspiro[5.5]undecan-9-yl)acetic acid

Q & A

Q1: What is the significance of GPR120 activation in the context of metabolic disorders?

A1: GPR120, primarily found in the gastrointestinal tract, plays a crucial role in nutrient sensing and energy homeostasis. [] Research suggests that its activation can stimulate the release of incretins like GLP-1. [] GLP-1 is known to increase insulin secretion and suppress appetite, making GPR120 a potential target for developing therapies for type 2 diabetes and obesity. []

Q2: Can you elaborate on the mechanism by which certain compounds activate GPR120 and their downstream effects?

A2: Compounds like teadenol A, a polyphenol found in fermented tea, can act as ligands for GPR120. [] Upon binding, they initiate a signaling cascade that leads to the phosphorylation of Erk1/2 and an increase in intracellular Ca2+ concentration. [] This activation ultimately results in enhanced GLP-1 secretion from intestinal endocrine cells like STC-1 cells. []

Q3: How do variations in the structure of GPR120 agonists impact their activity?

A3: Studies on porcine GPR120 (pGPR120) have shown that different spliced variants of the receptor exhibit varying responses to agonists. [] For instance, while the wild-type pGPR120 is activated by both the synthetic agonist TUG-891 and polyunsaturated fatty acids (PUFAs), a specific 310-amino acid isoform does not show significant activation. [] This highlights the importance of understanding the structural nuances of both the receptor and the agonist for achieving desired therapeutic outcomes.

Q4: What are the implications of oxidative stress on GPR120 signaling and how can this be modulated?

A4: Research indicates that oxidative stress, often elevated in conditions like myocardial infarction, can negatively impact connexin43, a protein involved in cell signaling. [] Interestingly, icosapent ethyl, a purified eicosapentaenoic acid, has been shown to attenuate these effects by increasing GPR120 expression and subsequently enhancing connexin43 phosphorylation via a GPR120-dependent antioxidant pathway. [] This suggests that targeting GPR120 could offer protective benefits in conditions associated with oxidative stress.

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